Lithium hexafluoroarsenate

Catalog No.
S634463
CAS No.
29935-35-1
M.F
AsF6Li
M. Wt
195.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium hexafluoroarsenate

CAS Number

29935-35-1

Product Name

Lithium hexafluoroarsenate

IUPAC Name

lithium;hexafluoroarsenic(1-)

Molecular Formula

AsF6Li

Molecular Weight

195.9 g/mol

InChI

InChI=1S/AsF6.Li/c2-1(3,4,5,6)7;/q-1;+1

InChI Key

GTZQZEYBOGZTEO-UHFFFAOYSA-N

SMILES

[Li+].F[As-](F)(F)(F)(F)F

Synonyms

hexafluoroarsenate, LiAsF6, lithium hexafluoroarsenate, NaAsF6, sodium hexafluoroarsenate

Canonical SMILES

[Li+].F[As-](F)(F)(F)(F)F

Solid-State Battery Development:

Lithium hexafluoroarsenate (LiAsF6) has gained significant interest in scientific research due to its potential application as a solid electrolyte material in next-generation all-solid-state lithium batteries. These batteries offer several advantages over conventional lithium-ion batteries, including improved safety, higher energy density, and longer lifespans. LiAsF6 exhibits several desirable properties for solid electrolytes, including:

  • High ionic conductivity for lithium ions, allowing for efficient charge transport within the battery [].
  • Wide electrochemical window, ensuring stability during battery operation [].
  • Good thermal stability, preventing degradation at elevated temperatures [].

Lithium hexafluoroarsenate is an inorganic compound with the chemical formula LiAsF6\text{LiAsF}_6. It consists of lithium ions and hexafluoroarsenate anions. This compound is notable for its high solubility in polar solvents and its application as an electrolyte in lithium-ion batteries. The structure of lithium hexafluoroarsenate allows it to facilitate the movement of lithium ions, which is crucial for the performance of these batteries.

LiAsF6 is a hazardous material due to the presence of arsenic and fluoride.

  • Toxicity: Arsenic is a known carcinogen and can cause various health problems upon exposure, including skin lesions, nerve damage, and organ failure []. Fluoride exposure can also be harmful, leading to dental fluorosis and skeletal problems at high doses [].
  • Flammability: Not flammable.
  • Reactivity: Reacts with moisture to release hydrogen fluoride gas, which is highly corrosive [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling LiAsF6.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to local regulations.
. One common method involves the reaction of lithium salts, such as lithium hydroxide or lithium carbonate, with arsenous trioxide. The following reactions summarize the synthesis process:

  • Formation of Lithium Arsenite:
    Li2O+As2O32LiAsO2\text{Li}_2\text{O}+\text{As}_2\text{O}_3\rightarrow 2\text{LiAsO}_2
  • Fluorination:
    2LiAsO2+6HF2LiAsF6+2H2O2\text{LiAsO}_2+6\text{HF}\rightarrow 2\text{LiAsF}_6+2\text{H}_2\text{O}

These reactions illustrate how lithium hexafluoroarsenate can be produced from more basic lithium and arsenic compounds.

Lithium hexafluoroarsenate can be synthesized through various methods:

  • Thermal Solid State Method: This involves mixing lithium salts (such as lithium hydroxide or lithium carbonate) with arsenous trioxide and ammonium fluoride in specific ratios, followed by heating at controlled temperatures (150-300°C) for several hours to yield lithium hexafluoroarsenate .
  • Two-Step Synthesis: The first step involves forming an intermediate compound like lithium arsenite, followed by fluorination to produce lithium hexafluoroarsenate .
  • Electrolytic Methods: Some methods utilize electrolytic processes to enhance the purity and yield of the compound, particularly in battery applications .

Lithium hexafluoroarsenate is primarily used in:

  • Electrolytes for Lithium-Ion Batteries: Its high ionic conductivity makes it suitable for use in battery electrolytes, enhancing battery performance and longevity.
  • Research Chemicals: It serves as a reagent in various chemical syntheses and studies related to organometallic chemistry and electrochemistry .

Studies have indicated that lithium hexafluoroarsenate interacts with various organic solvents and other ionic species, affecting its stability and reactivity. For instance, it has been shown to inhibit certain reactions in ethers, highlighting its potential role in modifying reaction pathways in organic synthesis . Additionally, interactions with moisture can lead to hydrofluoric acid release, necessitating careful handling .

Lithium hexafluoroarsenate shares similarities with other fluorinated compounds used in battery technology. Here are some comparable compounds:

CompoundChemical FormulaKey Features
Lithium hexafluorophosphateLiPF6\text{LiPF}_6Widely used as an electrolyte in batteries; stable but hydrolyzes at elevated temperatures .
Lithium tetrafluoroborateLiBF4\text{LiBF}_4Another electrolyte option; less toxic than hexafluoroarsenate but has lower conductivity .
Lithium bis(trifluoromethanesulfonyl)imideLiTFSI\text{LiTFSI}Known for high thermal stability; widely used in solid-state batteries .

Uniqueness of Lithium Hexafluoroarsenate

Lithium hexafluoroarsenate is unique due to its specific ionic properties that enhance ion conductivity compared to other similar compounds. Its ability to form stable complexes with various organic solvents makes it particularly advantageous for high-performance battery applications.

Molecular Structure and Synthesis

LiAsF₆ consists of a lithium cation (Li⁺) and a hexafluoroarsenate anion ([AsF₆]⁻). The [AsF₆]⁻ anion adopts a nearly ideal octahedral geometry, with As–F bond lengths ranging from 1.71–1.72 Å. Two primary synthesis routes are employed:

  • Direct Fluorination:
    Arsenic pentafluoride (AsF₅) reacts with lithium fluoride (LiF) in liquid hydrogen fluoride (HF):
    $$
    \text{LiF} + \text{AsF}5 \rightarrow \text{LiAsF}6
    $$
    This method yields high-purity LiAsF₆ but requires handling hazardous HF.

  • Solid-State Metathesis:
    Arsenic trioxide (As₂O₃) reacts with lithium hydroxide (LiOH) and ammonium fluoride (NH₄F) at 150–300°C:
    $$
    \text{As}2\text{O}3 + 6\text{LiOH} + 12\text{NH}4\text{F} \rightarrow 2\text{LiAsF}6 + 6\text{NH}3 + 9\text{H}2\text{O}
    $$
    This method avoids liquid HF and achieves >90% efficiency.

Table 2: Comparison of Synthesis Methods

MethodAdvantagesLimitations
Direct FluorinationHigh purityRequires hazardous HF
Solid-State MetathesisScalable, avoids HFRequires high-temperature processing

Physical and Chemical Properties

LiAsF₆ forms colorless, hygroscopic crystals. Key properties include:

  • Thermal Stability: Decomposes above 236°C, releasing HF, AsOx, and LiO.
  • Solubility: Highly soluble in propylene carbonate (PC), diethyl carbonate (DEC), and dioxolane.
  • Conductivity: Exhibits ionic conductivity of 8.2 mS/cm in PC-DEC solutions, outperforming LiClO₄ and LiBF₄ in certain solvents.

Historical Context and Development

Discovery and Early Applications

LiAsF₆ was first synthesized in 1956 via the reaction of BrF₃ with LiF and As₂O₃. However, its potential in energy storage was unrecognized until the 1960s, when NASA investigated it for high-energy-density CuF₂-Li batteries. Early studies highlighted its stability in non-aqueous electrolytes, but handling challenges limited widespread adoption.

Key Milestones

  • 1970s: Demonstrated utility in lithium-metal batteries due to stable SEI formation.
  • 2002: Patent filed for scalable solid-state synthesis, enabling industrial production.
  • 2015: Comparative studies validated its superior conductivity in PC-DEC systems.

Relevance in Modern Materials Science

Lithium-Ion Batteries

LiAsF₆ enhances electrolyte performance by:

  • Stabilizing lithium-metal anodes via passivation.
  • Enabling high-voltage cathodes (e.g., LiMn₂O₄) through oxidative stability.
    Table 3: Conductivity of Lithium Salts in PC-DEC (25°C)
SaltConductivity (mS/cm)
LiAsF₆8.2
LiPF₆7.5
LiBF₄6.8
LiClO₄6.1

Polymer Electrolytes

In crystalline polymer electrolytes like β-PEO₆:LiAsF₆, the salt facilitates ion transport with minimal polarization losses. Structural studies reveal that the [AsF₆]⁻ anion minimizes polymer chain distortion, enhancing mechanical stability.

Supercapacitors

LiAsF₆-based electrolytes improve charge-discharge efficiency in dual-carbon supercapacitors, achieving energy densities >150 Wh/kg.

Lithium hexafluoroarsenate exhibits a complex crystallographic structure that has been extensively characterized through single crystal X-ray diffraction studies. The anhydrous form crystallizes in a rhombic crystal system [1]. The monohydrate form, lithium hexafluoroarsenate monohydrate (LiAsF₆·H₂O), crystallizes with the sodium hexafluorophosphate monohydrate structure type (NaPF₆·H₂O) [2] [3].

The hexafluoroarsenate anions [AsF₆]⁻ exhibit nearly ideal octahedral geometry with arsenic-fluorine bond lengths ranging from 1.71 to 1.72 Å [2] [3]. In the monohydrate structure, these octahedral anions and water molecules form chains through weak hydrogen bonds (F—H—O). The complex anions and water molecules demonstrate a cesium chloride-like arrangement, with lithium cations partially occupying the octahedral holes [2] [3].

Table 1: Crystallographic Structure Parameters

PropertyValueReference
Crystal SystemRhombic (Anhydrous) [1]
Space Group (Monohydrate)Isostructural with NaPF₆·H₂O [2] [3]
Structure Type (Monohydrate)NaPF₆·H₂O structure type [2] [3]
As-F Bond Lengths1.71-1.72 Å [2] [3]
AsF₆ GeometryNearly ideal octahedral [2] [3]
Phase Transition Temperature265°C [4]
Phase ChangeRhombohedral to cubic [4]

The compound undergoes a reversible solid-solid phase transition at approximately 265°C, changing from a rhombohedral phase to a cubic phase [4]. This transition is accompanied by an enthalpy change of 13.02 J/g [4]. This phase behavior is significant for understanding the thermal stability limits of the material in battery applications.

Solubility in Aqueous and Organic Solvents

Lithium hexafluoroarsenate demonstrates excellent solubility characteristics in both aqueous and organic media, making it suitable for various electrochemical applications. The compound is well-soluble in water, forming a crystallohydrate of composition Li[AsF₆]·H₂O [1]. This high aqueous solubility is attributed to the favorable solvation of both the lithium cation and the hexafluoroarsenate anion.

In organic solvents, lithium hexafluoroarsenate shows remarkable solubility in polar aprotic solvents [1]. The compound is particularly soluble in carbonate-based solvents, which are commonly used in lithium-ion battery electrolytes [5]. Studies have demonstrated good solubility in methyl acetate, where electrochemical conductivity measurements have been successfully performed [6]. The salt also dissolves readily in low-concentration alcohols including methanol and ethanol [5].

Table 3: Solubility Properties

Solvent TypeSolubilityNotesReference
WaterWell-solubleForms crystallohydrate Li[AsF₆]·H₂O [1]
Organic Solvents (General)Well-solubleHigh solubility in polar aprotic solvents [1]
Methyl AcetateSoluble (conductivity measured)Used for electrochemical property studies [6]
Low-concentration alcoholsSolubleIncluding methanol, ethanol [5]
Carbonate solventsSolubleSuitable for battery applications [5]
Diethyl etherSuitable solventSuitable inert organic solvent [7]
Carboxylic acid estersSuitable solventFor purification processes [7]

For purification and synthesis applications, suitable inert organic solvents include diethyl ether and carboxylic acid esters [7]. These solvents provide appropriate environments for handling lithium hexafluoroarsenate without unwanted side reactions.

Thermal Stability and Decomposition Pathways

The thermal stability of lithium hexafluoroarsenate has been comprehensively studied using simultaneous thermal analysis techniques including thermogravimetric analysis and differential scanning calorimetry. The compound exhibits a melting point of 349°C [8] [9], which is significantly higher than many other lithium salts used in battery applications.

Thermal decomposition occurs through a multi-step process. The initial mass loss of approximately 1.1% at 122.8°C is attributed to moisture release, with an associated enthalpy of 25.18 J/g [4]. The compound remains thermally stable until temperatures exceed 300°C, at which point decomposition begins [4]. The major decomposition step occurs at 497.7°C, involving a mass loss of 81.7% and an enthalpy change of 337 J/g [4].

Table 4: Thermal Stability Data

Temperature (°C)ProcessMass Loss (%)Enthalpy (J/g)Reference
122.8Moisture release1.125.18 [4]
265Phase transition-13.02 [4]
349Melting point-- [8] [9]
>300Decomposition onset-- [4]
497.7Major decomposition81.7337 [4]

The thermal decomposition pathway appears to follow a pattern similar to other hexafluorometallate salts, with the initial formation of gaseous products containing arsenic and fluorine species. The high thermal stability makes lithium hexafluoroarsenate potentially suitable for high-temperature battery applications, though care must be taken to avoid exceeding the decomposition threshold.

Electrochemical Redox Properties

Lithium hexafluoroarsenate functions primarily as an electrolyte salt in electrochemical systems, where it enhances ionic conductivity and electrochemical stability [10] [11]. The compound demonstrates excellent electrochemical properties when dissolved in appropriate organic solvents, particularly in battery-relevant carbonate mixtures.

Electrochemical studies in methyl acetate have shown that lithium hexafluoroarsenate solutions exhibit temperature-dependent ionic conductivity [6]. The electrochemical window of the compound extends to potentials suitable for lithium-ion battery applications, with particular effectiveness in negative electrode film formation at approximately 1.15 V versus lithium metal [8].

Table 2: Physical Properties

PropertyValueReference
Molecular FormulaLiAsF₆ [12] [13] [14]
Molecular Weight195.85 g/mol [12] [13] [14]
AppearanceWhite crystalline powder [13] [9]
ColorWhite to almost white [13] [9]
Physical State at 20°CSolid [12] [13]
Melting Point349°C [8] [9]
Decomposition Temperature>300°C [4]
Crystal FormPowder to crystal [9]

The hexafluoroarsenate anion exhibits remarkable chemical stability against reduction, making it suitable for use with lithium metal anodes [15]. This stability is attributed to the strong arsenic-fluorine bonds and the delocalized negative charge across the octahedral anion structure. The compound has been successfully employed in lithium-ion battery systems where it contributes to solid electrolyte interface formation and overall electrochemical performance [8].

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (97.73%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (88.64%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.45%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

29935-35-1

Wikipedia

Lithium hexafluoroarsenate

General Manufacturing Information

Arsenate(1-), hexafluoro-, lithium (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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